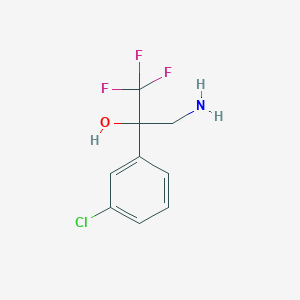

3-Amino-2-(3-chlorophenyl)-1,1,1-trifluoropropan-2-ol

Description

Chemical Structure: The compound features a trifluoropropanol backbone with a meta-chlorophenyl group and an amino substituent. Its molecular formula is C₉H₈ClF₃NO, and it is commercially available under product code 6520EG (97% purity) . However, indicates it is currently discontinued, impacting accessibility for research or industrial use.

Properties

IUPAC Name |

3-amino-2-(3-chlorophenyl)-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF3NO/c10-7-3-1-2-6(4-7)8(15,5-14)9(11,12)13/h1-4,15H,5,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERNLDRLQCGYTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CN)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(3-chlorophenyl)-1,1,1-trifluoropropan-2-ol typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzaldehyde with trifluoroacetone in the presence of a base to form an intermediate, which is then subjected to reductive amination using ammonia or an amine source to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(3-chlorophenyl)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Amino-2-(3-chlorophenyl)-1,1,1-trifluoropropan-2-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

Industry: The compound can be utilized in the production of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2-(3-chlorophenyl)-1,1,1-trifluoropropan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoropropanol moiety can enhance the compound’s binding affinity to these targets, while the amino and chlorophenyl groups can modulate its activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Properties :

- Fluorine Effects: The trifluoromethyl group enhances electronegativity, increasing polarity and metabolic stability compared to non-fluorinated analogs .

- Chlorophenyl Group : The meta-chloro substituent contributes to steric and electronic effects, influencing intermolecular interactions (e.g., C...Cl, H...Cl) .

Comparison with Structural Analogs

3-Amino-2-(4-chlorophenyl)-1,1,1-trifluoropropan-2-ol Hydrochloride

Molecular Formula : C₁₂H₁₅ClF₃N₂O (hydrochloride salt) .

Structural Difference : Chlorine at the para position on the phenyl ring.

Impact :

3-[(3-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol (CAS 370-38-7)

Molecular Formula: C₉H₈ClF₃NO (same as target compound) . Structural Difference: Amino group directly attached to the 3-chlorophenyl ring. Impact:

- Reactivity: The amino-phenyl linkage may increase susceptibility to oxidative degradation.

- Hydrogen Bonding: Enhanced hydrogen-bonding capacity due to the proximal amino and hydroxyl groups. Applications: Potential as a building block for heterocyclic synthesis.

3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol

Molecular Formula: C₄H₈F₃NO . Structural Difference: Replacement of 3-chlorophenyl with a methyl group. Impact:

- Metabolic Stability : The aliphatic methyl group may resist cytochrome P450 oxidation compared to aryl halides.

Applications : Suitable for applications requiring reduced aromatic interactions.

3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol

Molecular Formula: C₁₀H₁₈F₃NO . Structural Difference: Substitution of chlorophenyl with a cycloheptylamino group. Impact:

- Lipophilicity : Increased logP value enhances blood-brain barrier penetration.

Applications : Candidate for central nervous system-targeted drugs.

3-Amino-2-(2-(diethylamino)thiazol-5-yl)-1,1,1-trifluoropropan-2-ol

Molecular Formula: Not explicitly provided; structure includes a thiazole ring with diethylamino substitution . Structural Difference: Thiazole ring replaces the chlorophenyl group. Impact:

- Electronic Properties : Thiazole’s electron-withdrawing nature alters charge distribution.

- Bioactivity : Heterocyclic moieties often enhance antimicrobial or anticancer activity.

Applications : Likely explored in antibacterial drug development.

Data Tables

Table 1: Structural and Physicochemical Comparison

*TFP: Trifluoropropan-2-ol

Table 2: Functional Group Impact on Properties

Biological Activity

3-Amino-2-(3-chlorophenyl)-1,1,1-trifluoropropan-2-ol (CAS Number: 1250803-73-6) is an organic compound characterized by its unique trifluoropropanol moiety, which contributes to its distinct biological and chemical properties. This article explores its biological activity, including mechanisms of action, relevant studies, and potential applications in medicinal chemistry and other fields.

- Molecular Formula : C₉H₉ClF₃NO

- Molecular Weight : 239.62 g/mol

- Structure : The compound features an amino group, a chlorophenyl group, and a trifluoropropanol moiety, enhancing its lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The trifluoropropanol moiety increases binding affinity to these targets, while the amino and chlorophenyl groups modulate the compound's overall activity. This dual interaction mechanism suggests potential roles in enzyme inhibition and receptor modulation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.

- Antiparasitic Properties : Preliminary studies suggest activity against parasites such as Trypanosoma brucei.

- Cytotoxicity : The compound may exhibit cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.

Case Study 1: Antiparasitic Activity

A study investigated the effects of this compound on Trypanosoma brucei. The results showed significant inhibition of parasite growth with an IC50 value in the low micromolar range. This suggests that the compound could serve as a lead for developing antiparasitic drugs.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of carbonic anhydrases by this compound demonstrated effective binding and inhibition at nanomolar concentrations. The study proposed that the structural characteristics of the compound contribute to its effectiveness as a competitive inhibitor.

Comparative Analysis with Similar Compounds

The following table compares this compound with similar compounds regarding their biological activities:

| Compound Name | CAS Number | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | 1250803-73-6 | Enzyme Inhibition; Antiparasitic | Low |

| 3-Amino-2-(4-chlorophenyl)-1,1,1-trifluoropropan-2-ol | Not available | Anticancer; Moderate Cytotoxicity | Moderate |

| 3-Amino-2-(3-bromophenyl)-1,1,1-trifluoropropan-2-ol | Not available | Antiparasitic; Low Cytotoxicity | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.